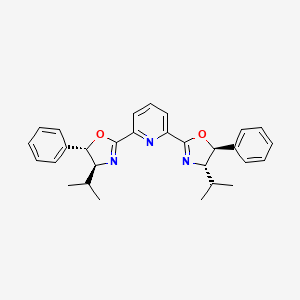
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it valuable in enantioselective reactions. Its structure consists of a pyridine ring substituted at the 2 and 6 positions with oxazoline rings, which are further substituted with isopropyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Preparation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Formation of the Pyridine Core: The pyridine core is prepared separately, often starting from pyridine-2,6-dicarboxylic acid.
Coupling Reaction: The final step involves coupling the oxazoline rings to the pyridine core under specific reaction conditions, such as the use of dehydrating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Complexation with Metals: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation and Reduction: Participates in redox reactions, often as part of a metal complex.
Substitution Reactions: The oxazoline rings can undergo substitution reactions, modifying the ligand’s properties.
Common Reagents and Conditions
Metal Salts: Palladium chloride, platinum chloride, rhodium acetate.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Various metal catalysts depending on the desired reaction.
Major Products
The major products formed from these reactions are typically metal-ligand complexes, which are used in further catalytic processes.
Scientific Research Applications
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is widely used in scientific research, particularly in:
Asymmetric Catalysis: Used as a chiral ligand in enantioselective synthesis, improving the yield and selectivity of chiral products.
Coordination Chemistry: Forms stable complexes with metals, which are studied for their structural and catalytic properties.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Material Science: Used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects involves:
Metal Coordination: The oxazoline rings coordinate with metal centers, forming stable complexes.
Chiral Induction: The chiral centers in the oxazoline rings induce chirality in the metal complex, leading to enantioselective reactions.
Catalytic Activity: The metal-ligand complex acts as a catalyst, facilitating various chemical transformations through activation of substrates and stabilization of transition states.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis((4S)-phenyl-2-oxazolin-2-yl)pyridine
- 2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
Uniqueness
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications, offering higher selectivity and efficiency compared to similar compounds .
Properties
Molecular Formula |
C29H31N3O2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(4S,5S)-5-phenyl-2-[6-[(4S,5S)-5-phenyl-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C29H31N3O2/c1-18(2)24-26(20-12-7-5-8-13-20)33-28(31-24)22-16-11-17-23(30-22)29-32-25(19(3)4)27(34-29)21-14-9-6-10-15-21/h5-19,24-27H,1-4H3/t24-,25-,26-,27-/m0/s1 |
InChI Key |
SIYXZUWNTFFFEW-FWEHEUNISA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](OC(=N1)C2=NC(=CC=C2)C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C(C)C)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C(C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















